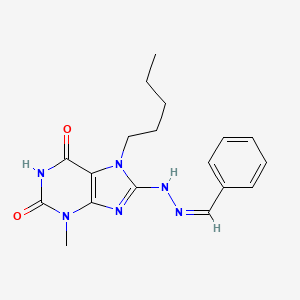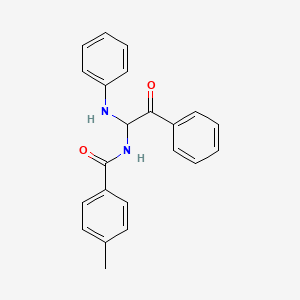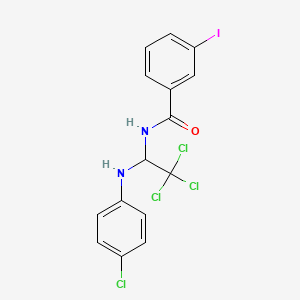![molecular formula C32H26N2O8S B11986902 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a nitrophenyl group, and a sulfonyl phenylalaninate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate typically involves multiple steps, including the formation of the chromen-4-one core, the introduction of the nitrophenyl group, and the coupling with the sulfonyl phenylalaninate moiety. The key steps in the synthesis are as follows:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Coupling with Sulfonyl Phenylalaninate: The final step involves the coupling of the chromen-4-one derivative with the sulfonyl phenylalaninate moiety, which can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow synthesis and microreactor technologies can be employed to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with diverse chemical properties.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group and the chromen-4-one core are believed to play crucial roles in its biological activity. The compound may inhibit enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth. Detailed studies on its binding affinity and interaction with these targets are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate
- **2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate
- **2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity due to the presence of the phenylalaninate moiety, which can influence its interaction with biological targets.
Properties
Molecular Formula |
C32H26N2O8S |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H26N2O8S/c1-20-8-15-26(16-9-20)43(39,40)33-28(18-22-6-4-3-5-7-22)32(36)42-25-14-17-27-29(19-25)41-21(2)30(31(27)35)23-10-12-24(13-11-23)34(37)38/h3-17,19,28,33H,18H2,1-2H3 |
InChI Key |
CCGZGKFTTHCIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11986839.png)



![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)

![methyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986871.png)

![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)


